2-oxo-N-phenylindoline-5-carboxamide
Description
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-oxo-N-phenyl-1,3-dihydroindole-5-carboxamide |
InChI |
InChI=1S/C15H12N2O2/c18-14-9-11-8-10(6-7-13(11)17-14)15(19)16-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,19)(H,17,18) |
InChI Key |
BRXOMFVOSKBYJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)NC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 2-oxo-N-phenylindoline-5-carboxamide and related carboxamide derivatives:
Key Observations :
- Rigidity vs.
- Substituent Effects : Electron-withdrawing groups (e.g., chloro, trifluoromethyl in ) increase lipophilicity and metabolic stability, whereas hydroxyl groups (e.g., in ) improve aqueous solubility.
- Biological Activity : Pyrazole-carboxamide derivatives (e.g., ) demonstrate antimalarial activity, suggesting carboxamides with heterocyclic cores may be privileged structures in antiparasitic drug design.
Physicochemical Properties
Insights :
- The indoline derivative’s moderate logP (~2.5) balances solubility and membrane permeability, making it suitable for oral drug candidates.
- The pyridine derivative’s high logP (~4.2) may limit aqueous solubility but enhance blood-brain barrier penetration.
Preparation Methods
Indoline Core Synthesis
The indoline scaffold is commonly synthesized through Friedel-Crafts alkylation or Pd-catalyzed cyclization . A representative route involves:
Starting Materials :
-
5-Nitroindoline or 5-aminoindoline precursors.
-
Phenylboronic acid for Suzuki-Miyaura coupling.
Procedure :
-
Cyclization :
-
N-Phenylation :
Carboxamide Functionalization
The carboxamide group is introduced via amide coupling or carboxylic acid activation :
Method A: Acid Chloride Route
-
Convert 5-bromo-2-oxo-N-phenylindoline-7-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).
-
React with aniline in anhydrous dichloromethane (DCM) at 0–5°C to form the target compound.
Method B: Carbodiimide-Mediated Coupling
-
Activate the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxysuccinimide (NHS).
-
Couple with aniline in tetrahydrofuran (THF) at room temperature for 12–24 hours.
Reaction Optimization and Challenges
Regioselectivity in Bromination
Bromination at position 5 is critical for subsequent functionalization. Using NBS in DMF at 40°C achieves >90% regioselectivity, whereas polar solvents like acetic acid reduce byproduct formation.
Catalytic Systems for N-Phenylation
Palladium catalysts paired with bulky phosphine ligands (e.g., XPhos) enhance coupling efficiency. A study reported a 78% yield when using Pd(OAc)₂/XPhos with potassium carbonate as a base in toluene at 100°C.
Solvent and Temperature Effects
-
Amide Coupling : THF outperforms DMF in minimizing racemization.
-
Cyclization : Elevated temperatures (>120°C) accelerate ring formation but risk decomposition.
Industrial-Scale Production Considerations
Flow Chemistry Approaches
Continuous flow systems reduce reaction times and improve safety for exothermic steps (e.g., SOCl₂ reactions). A pilot-scale setup achieved a 65% yield reduction in processing time by 40% compared to batch methods.
Green Chemistry Alternatives
-
Replace SOCl₂ with triphenylphosphine (PPh₃)/iodine for acid chloride synthesis.
-
Use water as a solvent for amide coupling via micellar catalysis.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 8.1–7.3 (m, 9H, aromatic), 3.8 (s, 2H, CH₂).
-
IR : 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
Q & A
What are the key considerations for optimizing the synthesis of 2-oxo-N-phenylindoline-5-carboxamide?
Level : Basic
Answer : Synthesis optimization requires careful selection of reaction conditions (e.g., solvent polarity, temperature) and purification techniques. For example, cyclocondensation of substituted anilines with activated carbonyl intermediates under reflux in ethanol (60–80°C) is a common approach. Characterization via IR spectroscopy (e.g., C=O stretch at ~1680–1720 cm⁻¹) and elemental analysis ensures purity . Multi-step synthesis may require column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .
Which analytical techniques are most reliable for characterizing 2-oxo-N-phenylindoline-5-carboxamide derivatives?
Level : Basic
Answer : A combination of spectroscopic and crystallographic methods is critical:
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) and carboxamide connectivity.
- X-ray crystallography : Resolves stereochemistry and molecular packing; SHELX software refines data with R-factors <0.05 for high confidence .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 307.12) .
How can structural ambiguities in 2-oxo-N-phenylindoline-5-carboxamide be resolved?
Level : Advanced
Answer : Ambiguities in tautomerism or stereochemistry require:
- Density Functional Theory (DFT) : Computes optimized geometries and compares experimental/theoretical IR or NMR spectra.
- Single-crystal XRD : Assigns bond lengths (e.g., C=O at 1.21 Å) and torsion angles. For example, Acta Crystallographica reports mean C–C bond deviations of 0.005 Å in related carboxamides .
- Dynamic NMR : Detects rotational barriers in amide bonds at variable temperatures .
What computational strategies predict the bioactivity of 2-oxo-N-phenylindoline-5-carboxamide analogs?
Level : Advanced
Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to targets (e.g., kinases, GPCRs). Use SMILES strings (e.g.,
O=C(Nc1ccccc1)C2=C3C=CC=CC3=NC2=O) to model interactions . - QSAR modeling : Utilizes descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity .
- ADMET prediction : SwissADME evaluates bioavailability, CYP450 metabolism, and blood-brain barrier penetration .
How should researchers address contradictory bioactivity data in 2-oxo-N-phenylindoline-5-carboxamide studies?
Level : Advanced
Answer : Contradictions may arise from assay variability or impurity interference. Mitigation strategies include:
- Dose-response validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm IC₅₀ trends.
- HPLC purity checks : Ensure >95% purity via reverse-phase C18 columns (UV detection at 254 nm) .
- Meta-analysis : Compare results with structurally similar compounds (e.g., 3-oxo-N-phenyl-4-aza-androstene derivatives) to identify trends .
What safety protocols are recommended for handling 2-oxo-N-phenylindoline-5-carboxamide?
Level : Basic
Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, THF).
- Waste disposal : Neutralize acidic/basic residues before discarding, adhering to EPA guidelines .
How can crystallographic data improve the design of 2-oxo-N-phenylindoline-5-carboxamide analogs?
Level : Advanced
Answer :
- Hirshfeld surface analysis : Identifies dominant intermolecular interactions (e.g., π-π stacking, H-bonds) influencing solubility .
- Torsion angle libraries : Guides substituent placement to avoid steric clashes (e.g., phenyl group dihedral angles >30°) .
- Polymorph screening : Solvent-drop grinding or thermal microscopy detects stable crystal forms for formulation .
What methodologies validate the stability of 2-oxo-N-phenylindoline-5-carboxamide under varying storage conditions?
Level : Advanced
Answer :
- Forced degradation studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4–8 weeks.
- Stability-indicating HPLC : Monitor degradation products using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
- Karl Fischer titration : Quantifies moisture uptake in lyophilized samples .
How do researchers reconcile discrepancies between computational predictions and experimental bioactivity?
Level : Advanced
Answer :
- Conformational sampling : Perform molecular dynamics simulations (100 ns) to account for protein flexibility.
- Solvent correction : Apply COSMO-RS to adjust docking scores for solvation effects.
- False-positive filters : Use PAINS-RAID analysis to exclude pan-assay interference compounds .
What are the best practices for synthesizing enantiomerically pure 2-oxo-N-phenylindoline-5-carboxamide derivatives?
Level : Advanced
Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
